molecular formula C14H19NO2S B2472758 2-(benzylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide CAS No. 1286714-08-6

2-(benzylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide

Cat. No. B2472758
CAS RN: 1286714-08-6
M. Wt: 265.37
InChI Key: GFZPEYFFWRCSPI-UHFFFAOYSA-N
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Description

The compound appears to contain a cyclopropyl group, a benzylthio group, and an acetamide group. A cyclopropyl group is a chemical structure derived from cyclopropane and is typically produced in a cyclopropanation reaction . The benzylthio group is derived from benzene and contains a sulfur atom. Acetamide (CH3CONH2) is the amide of acetic acid and plays a significant role in organic synthesis.


Molecular Structure Analysis

The cyclopropyl group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two . The structure of the cyclopropylmethyl cation is known to be highly stable due to the symmetrical distribution of positive charge among the three carbon atoms .

Scientific Research Applications

Synthesis and Dynamic Properties

Studies have explored efficient synthesis methods for related compounds, revealing their dynamic NMR properties. For instance, an efficient method was employed for the preparation of 2-(benzylideneamino)-N-[(R)-2-hydroxy-2-methyl-1-phenylpropyl] acetamide, showcasing interesting dynamic NMR properties for methylene protons adjacent to the azomethine group (Samimi et al., 2010).

Structural Analysis and Properties

The structure and properties of related compounds have been thoroughly investigated. For example, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, whose structure was confirmed by X-ray analysis (Lazareva et al., 2017). Another study detailed the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, contributing to our understanding of their stereochemical properties and potential anticonvulsant activities (Camerman et al., 2005).

Chemoselective Processes and Kinetics

Research into the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase highlights process optimization and kinetic analysis, offering insights into the synthesis of antimalarial drug intermediates (Magadum & Yadav, 2018).

Photovoltaic Efficiency and Ligand-Protein Interactions

Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs provide insights into their photovoltaic efficiency and ligand-protein interactions, suggesting their potential in dye-sensitized solar cells and as inhibitors in biological systems (Mary et al., 2020).

Antimicrobial and Anticonvulsant Activities

Various studies have synthesized and evaluated the antimicrobial and anticonvulsant activities of acetamide derivatives. For example, novel imines and thiazolidinones derived from related compounds have been characterized for their antibacterial and antifungal activities (Fuloria et al., 2009).

properties

IUPAC Name

2-benzylsulfanyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c16-11-14(6-7-14)10-15-13(17)9-18-8-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZPEYFFWRCSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)CSCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide

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